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molecular formula C9H9F3O B031095 2-[4-(Trifluoromethyl)phenyl]ethanol CAS No. 2968-93-6

2-[4-(Trifluoromethyl)phenyl]ethanol

Cat. No. B031095
M. Wt: 190.16 g/mol
InChI Key: SXMYWTQEZRZKBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06919356B2

Procedure details

A solution of 4-trifluoromethylphenylacetic acid (784 mg, 3.84 mmol) in tetrahydrofuran (3 mL) was cooled to 0° C. and treated dropwise with a solution of borane in tetrahydrofuran (1.0 M, 5.4 mL, 5.4 mmol). The mixture was stirred at room temperature for 2.75 hours, then was treated slowly with 50% water in tetrahydrofuran (2 mL), followed by water (2 mL). The mixture was stirred for 5 minutes, and solid potassium carbonate was added to saturate the aqueous phase. The layers were separated and the aqueous phase was extracted with ethyl acetate. The combined organic phases were dried over sodium sulfate and concentrated under vacuum to provide a colorless liquid (585 mg, 80%) which was used without further purification. 1H NMR (300 MHz, CDCl3) δ7.59 (d, J=8 Hz, 2H), 7.38 (d, J=8 Hz, 2H), 3.92 (t, J=7 Hz, 2H), 2.95 (t, J=7 Hz, 2H), 1.53 (s, 1H).
Quantity
784 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.4 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
80%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10](O)=[O:11])=[CH:5][CH:4]=1.B.O.C(=O)([O-])[O-].[K+].[K+]>O1CCCC1>[F:1][C:2]([F:13])([F:14])[C:3]1[CH:4]=[CH:5][C:6]([CH2:9][CH2:10][OH:11])=[CH:7][CH:8]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
784 mg
Type
reactant
Smiles
FC(C1=CC=C(C=C1)CC(=O)O)(F)F
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
5.4 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2.75 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 5 minutes
Duration
5 min
CONCENTRATION
Type
CONCENTRATION
Details
to saturate the aqueous phase
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2.75 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)CCO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 585 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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